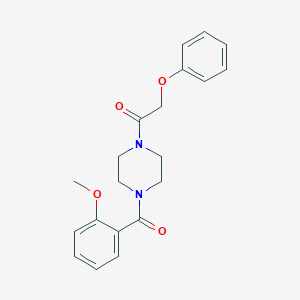
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as MPDP, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazines, which are widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but several studies have suggested that it may act through multiple targets in the central nervous system. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been reported to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of neuronal excitability and synaptic plasticity. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to inhibit the activity of pro-inflammatory cytokines and oxidative stress markers, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been reported to exert various biochemical and physiological effects in preclinical studies. In animal models, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines in the brain, which suggests its potential as a neuroprotective agent. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been reported to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to reduce nociceptive responses in animal models of pain, which suggests its potential as an analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine is also relatively easy to synthesize and can be obtained in high yields using standard laboratory techniques. However, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has some limitations for lab experiments, including its potential toxicity and limited availability. 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine is a novel compound that has not yet been extensively studied in humans, and its safety profile is not fully understood. Furthermore, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine is not commercially available and must be synthesized in the laboratory, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for the research on 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets in the brain. Another direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, future research could focus on the optimization of the synthesis method for 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine and the development of novel derivatives with improved pharmacological properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine in humans, which may pave the way for its use as a therapeutic agent in the future.
Métodos De Síntesis
The synthesis of 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine involves the condensation reaction between 2-methoxybenzoyl chloride and phenoxyacetic acid, followed by the reaction with piperazine in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine. This synthesis method has been reported in several research articles and is considered a reliable method for obtaining high yields of 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been extensively studied for its potential therapeutic applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been reported to possess anticonvulsant, anxiolytic, and analgesic properties, which make it a promising candidate for the treatment of epilepsy, anxiety disorders, and chronic pain. In medicinal chemistry, 1-(2-Methoxybenzoyl)-4-(phenoxyacetyl)piperazine has been used as a lead compound for the design and synthesis of novel piperazine derivatives with improved pharmacological properties.
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-10-6-5-9-17(18)20(24)22-13-11-21(12-14-22)19(23)15-26-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Clave InChI |
DYOGBCYJUIPTIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



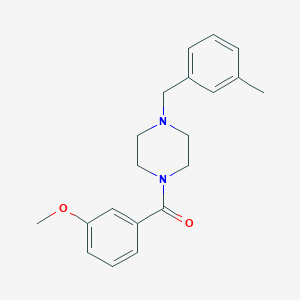

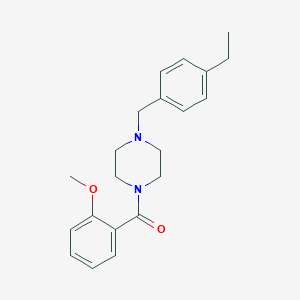
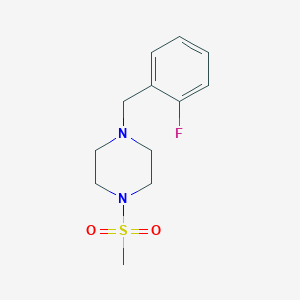
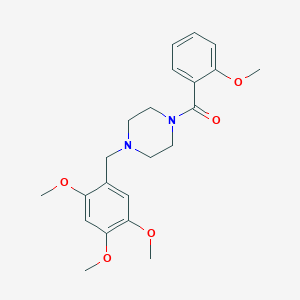
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
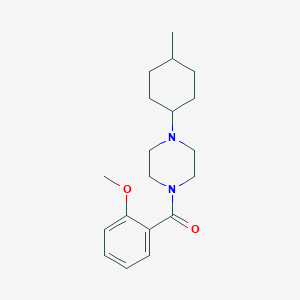
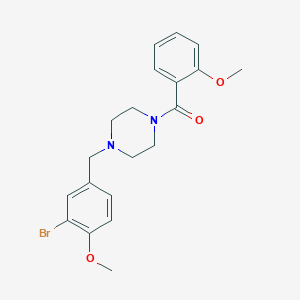
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)


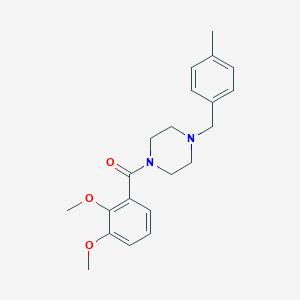
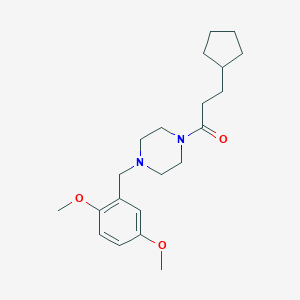
![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)